molecular formula C18H27N3O2 B2694283 N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide CAS No. 2034309-51-6

N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

Cat. No. B2694283
CAS RN: 2034309-51-6
M. Wt: 317.433
InChI Key: MLNYOHYKGPYCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. DMXAA was first synthesized in the 1990s and has since been found to have a unique mechanism of action that makes it a promising candidate for cancer treatment.

Mechanism Of Action

N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide works by activating the immune system to attack cancer cells. It does this by binding to a specific receptor on the surface of immune cells called the STING receptor. This activates a signaling pathway that leads to the production of interferons, which are proteins that help the immune system recognize and attack cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines, which are proteins that help regulate the immune system. It has also been shown to increase the production of nitric oxide, a molecule that plays a role in vasodilation and immune function.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer types, making it a versatile tool for researchers studying cancer. However, one limitation of using N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is its complex mechanism of action, which can make it difficult to study in certain contexts.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide. One area of interest is the development of combination therapies that incorporate N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of new analogs of N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide that may have improved potency or selectivity. Finally, there is ongoing research into the mechanisms of action of N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide, which may lead to new insights into the immune system and cancer biology.

Synthesis Methods

N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 3,4-dimethylbenzoyl chloride with 4-methoxypiperidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with azetidine-1-carboxylic acid to yield N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-tumor activity in a variety of preclinical models, including both solid tumors and hematological malignancies. N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide works by activating the immune system to attack cancer cells, making it a promising candidate for use in combination with other cancer therapies.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-13-4-5-15(10-14(13)2)19-18(22)21-11-16(12-21)20-8-6-17(23-3)7-9-20/h4-5,10,16-17H,6-9,11-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNYOHYKGPYCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)N3CCC(CC3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.